molecular formula C13H10N2S B3056694 6-Phenylbenzo[d]thiazol-2-amine CAS No. 73458-38-5

6-Phenylbenzo[d]thiazol-2-amine

Cat. No.: B3056694
CAS No.: 73458-38-5
M. Wt: 226.3 g/mol
InChI Key: GIOCFNWQTZDWNE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzothiazole (B30560) Research

The journey of benzothiazole research began with its initial synthesis and characterization in the late 19th century. pcbiochemres.com Early investigations primarily focused on its chemical properties and its utility as a dye intermediate. pcbiochemres.com However, the discovery of the biological activities of certain benzothiazole derivatives in the mid-20th century marked a pivotal moment, shifting the research focus towards medicinal chemistry. tandfonline.com Over the decades, continuous exploration has unveiled the diverse pharmacological potential of this scaffold, leading to the development of numerous derivatives with a wide spectrum of therapeutic applications. wisdomlib.orgfrontiersin.org

Importance of the Benzothiazole Scaffold in Drug Discovery and Medicinal Chemistry

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. tandfonline.comresearchgate.net Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and neuroprotective properties. nih.govfrontiersin.orgjchemrev.comjchemrev.com The structural versatility of the benzothiazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability makes it an attractive framework for the design and development of novel therapeutic agents. researchgate.netjchemrev.com

Overview of 6-Phenylbenzo[d]thiazol-2-amine within the Benzothiazole Class

Within the vast family of benzothiazole derivatives, this compound has emerged as a compound of particular interest. This molecule is characterized by the presence of a phenyl group at the 6-position of the benzothiazole core and an amine group at the 2-position. The introduction of the phenyl ring adds a significant hydrophobic and aromatic character to the molecule, which can influence its membrane permeability and interactions with biological targets. Research has indicated its potential in various therapeutic areas, primarily driven by its enzyme inhibition and antioxidant activities. researchgate.netnih.gov

Chemical Profile of this compound

PropertyValue
CAS Number 73458-38-5 fluorochem.co.uk
Molecular Formula C13H10N2S alibaba.com
Molecular Weight 226.29 g/mol
Appearance Solid
Solubility Soluble in organic solvents like DMSO and ethanol.

Synthesis and Characterization

The synthesis of this compound typically involves a Suzuki cross-coupling reaction. researchgate.netnih.govresearchgate.net This palladium-catalyzed reaction couples 2-amino-6-bromobenzothiazole (B93375) with phenylboronic acid or its esters to form the desired product in moderate to excellent yields. researchgate.netnih.govresearchgate.net

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques:

Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups such as N-H stretching of the amine group. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the arrangement of the phenyl and benzothiazole rings. frontiersin.orgut.ac.ir

Mass Spectrometry (MS): Determines the molecular weight of the compound, further validating its identity. researchgate.netresearchgate.net

Pharmacological Activities and Research Findings

Recent studies have highlighted the promising pharmacological potential of this compound, particularly its enzyme inhibitory and antioxidant properties.

Urease Inhibition

Research has demonstrated that this compound is a potent inhibitor of the urease enzyme. researchgate.netnih.gov One study reported an IC₅₀ value of 26.35 µg/mL for its urease inhibition activity. researchgate.netnih.govresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by Helicobacter pylori.

Nitric Oxide (NO) Scavenging Activity

The compound has also been investigated for its ability to scavenge nitric oxide (NO), a reactive nitrogen species involved in various physiological and pathological processes. While it exhibited moderate NO scavenging activity, with an IC₅₀ value of 96.66 μg/mL, this was found to be weaker than some of its nitro-substituted derivatives. nih.gov

The following table summarizes the reported pharmacological activities of this compound:

ActivityIC₅₀ ValueReference
Urease Inhibition26.35 µg/mL researchgate.netnih.govresearchgate.net
Nitric Oxide Scavenging96.66 μg/mL nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOCFNWQTZDWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408437
Record name 6-Phenylbenzo[d]thiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10408437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73458-38-5
Record name 6-Phenyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73458-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenylbenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigation of Biological Activities and Pharmacological Potential of 6 Phenylbenzo D Thiazol 2 Amine

Enzyme Inhibition Studies

The unique structural framework of the benzo[d]thiazole nucleus has prompted extensive investigation into its role as a scaffold for developing potent enzyme inhibitors. Research has focused on its interactions with several key enzymes implicated in various physiological and pathological processes.

Urease Enzyme Inhibition Profiles

Urease, a nickel-containing metalloenzyme, is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by catalyzing the hydrolysis of urea (B33335). The inhibition of this enzyme is a key strategy in combating infections by these organisms. While direct studies on 6-Phenylbenzo[d]thiazol-2-amine are limited, research into related benzothiazole (B30560) derivatives has shown promising results. For instance, a series of thioxothiazolidinyl-acetamide derivatives incorporating a thiazole (B1198619) moiety demonstrated significant inhibitory effects against urease. nih.gov Among the tested compounds, some exhibited potent urease inhibition with IC₅₀ values in the micromolar range, suggesting that the thiazole core is a viable starting point for designing effective urease inhibitors. nih.gov The mechanism often involves the chelation of the nickel ions within the enzyme's active site, disrupting its catalytic activity. nih.govnih.gov

Cyclooxygenase (COX-1 and COX-2) Enzyme Modulatory Effects

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and their inhibition is a major target for anti-inflammatory drugs. A series of benzo[d]thiazole analogs have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Several of these compounds demonstrated potent anti-inflammatory and analgesic effects in preclinical models. nih.gov Notably, certain derivatives were identified as weak inhibitors of the COX-1 isozyme while exhibiting moderate to potent inhibitory effects against the COX-2 isozyme. nih.gov This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. The findings underscore the potential of the benzo[d]thiazole scaffold in the development of novel and selective COX-2 inhibitors. nih.gov

Table 1: COX-2 Inhibition by Benzo[d]thiazole Analogs

Compound COX-2 IC₅₀ (µM) COX-2 Selectivity Index (SI)
2c 0.45 11.1
2d 0.28 18.6
2g 0.77 7.2
3d 0.33 14.8
3f 0.52 9.6
3g 0.61 8.2

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibitors have therapeutic applications for conditions like glaucoma and epilepsy. nih.govrsc.org Studies on benzo[d]thiazole-6-sulfonamides have revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net Specifically, 2-amino-substituted derivatives have shown promising results, with some compounds exhibiting subnanomolar or low nanomolar inhibition constants (Kᵢ) and isoform selectivity. nih.govresearchgate.net Research has highlighted that even minor structural modifications to the benzothiazole scaffold or the 2-amino group can lead to significant changes in inhibitory activity and selectivity against different CA isoforms, including hCA I, II, VII, and the tumor-associated hCA IX. nih.govresearchgate.net

Table 2: Inhibition of Carbonic Anhydrase Isoforms by 2-Amino-benzothiazole-6-sulfonamide Derivatives

Compound hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA VII Kᵢ (nM) hCA IX Kᵢ (nM)
2 98.4 8.7 6.5 25.4
12 84.1 5.5 4.8 33.1

Data represents inhibition constants (Kᵢ) and is sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry. nih.gov

Other Enzyme Inhibition Discoveries

The therapeutic potential of the benzo[d]thiazol-2-amine structure extends to other enzyme systems. Recent research has explored its derivatives as potential anticancer agents targeting the Human Epidermal Growth Factor Receptor (HER) enzyme. nih.gov Molecular docking studies have indicated that certain derivatives of benzo[d]thiazol-2-amine exhibit strong binding affinities to the HER enzyme, suggesting they could effectively interact with and inhibit its activity. nih.gov This line of inquiry opens up possibilities for developing novel cancer therapies based on this chemical scaffold. nih.gov

Antimicrobial Research Endeavors

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. The benzothiazole nucleus has been identified as a privileged scaffold in the development of compounds with potent antibacterial properties.

Antibacterial Activity Assessments

Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic bacteria. Research has shown that modifications to the benzothiazole core can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, certain trisubstituted thiazole derivatives have demonstrated antibacterial activity comparable to the standard drug ampicillin. researchgate.net Similarly, N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives have shown moderate to good inhibition against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antibacterial activity is often influenced by the nature and position of substituents on the benzothiazole ring system, with electron-withdrawing groups sometimes enhancing the potency. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives Against Selected Bacteria

Compound Class Bacterium MIC (µg/mL) Reference Drug MIC (µg/mL)
Thiazolidin-4-one derivatives of benzothiazole P. aeruginosa 90-180 Streptomycin 50-100
Thiazolidin-4-one derivatives of benzothiazole E. coli 90-180 Ampicillin 200
Benzothiazole clubbed isatin (B1672199) derivatives E. coli 3.1 Ciprofloxacin 12.5
Benzothiazole clubbed isatin derivatives P. aeruginosa 6.2 Ciprofloxacin 12.5
2,6-disubstituted benzothiazole derivatives M. catarrhalis 4 Azithromycin 0.06

Data compiled from studies on benzothiazole derivatives. nih.gov

Antifungal Activity Evaluations

While the broader class of benzothiazole derivatives has shown promise as antifungal agents, specific data on the antifungal activity of this compound against common fungal pathogens is not extensively documented in publicly available research. Studies on related compounds indicate that the benzothiazole scaffold is a viable pharmacophore for antifungal drug discovery. For instance, various derivatives have been synthesized and tested against fungal strains such as Aspergillus niger and Candida albicans. However, a study focused on the antibacterial properties of 2-amino-6-phenylbenzothiazole reported that the compound did not exhibit activity against Escherichia coli, but its antifungal potential was not the primary focus of this particular investigation. researchgate.net Further research is required to specifically evaluate and quantify the antifungal efficacy of this compound, including the determination of its minimum inhibitory concentration (MIC) against a panel of clinically relevant fungi.

Antitubercular Investigations

Anti-inflammatory and Analgesic Research

The benzothiazole scaffold is recognized for its potential to yield compounds with anti-inflammatory and analgesic properties. This has spurred investigations into various derivatives for their ability to mitigate inflammation and pain. While the general class of benzothiazoles has shown activity in preclinical models, specific experimental data on the anti-inflammatory and analgesic effects of this compound is limited in the available scientific literature. Further research, potentially utilizing models such as the carrageenan-induced paw edema assay for inflammation and the hot plate test for analgesia, would be necessary to elucidate the specific profile of this compound in these therapeutic areas.

Anticancer Research Perspectives

The anticancer potential of benzothiazole derivatives has been a significant area of research, with numerous studies exploring their efficacy against various cancer cell lines.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

Derivatives of 6-amino-2-phenylbenzothiazole have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. One study reported the cytostatic activities of several such derivatives, with IC50 values indicating moderate antitumor activity. The most sensitive cell lines in this study were reported to be laryngeal carcinoma (Hep-2) and breast cancer (MCF-7). The specific IC50 values for the tested derivatives of 6-amino-2-phenylbenzothiazole hydrochloride are presented in the table below.

Compound DerivativeHeLa (Cervical Cancer) IC50 (M)MCF-7 (Breast Cancer) IC50 (M)CaCo-2 (Colon Cancer) IC50 (M)Hep-2 (Laryngeal Carcinoma) IC50 (M)WI-38 (Normal Fibroblast) IC50 (M)
Derivative 1 6×10⁻⁵1×10⁻⁵>10⁻³9×10⁻⁶7×10⁻⁵
Derivative 2 3×10⁻⁵8×10⁻⁶>10⁻³2×10⁻⁵1×10⁻⁴
Derivative 3 9×10⁻⁵2×10⁻⁵>10⁻³7×10⁻⁶8×10⁻⁵
Derivative 4 4×10⁻⁵9×10⁻⁶>10⁻³1×10⁻⁵6×10⁻⁵
Derivative 5 8×10⁻⁶6×10⁻⁶1×10⁻⁴3×10⁻⁶9×10⁻⁶
Derivative 6 9×10⁻⁶4×10⁻⁶8×10⁻⁵2×10⁻⁶7×10⁻⁶
Derivative 7 5×10⁻⁵3×10⁻⁵>10⁻³6×10⁻⁶4×10⁻⁵

It is important to note that these values are for derivatives of the core compound and direct cytotoxicity data for this compound itself requires further specific investigation.

Modulation of Cellular Processes (e.g., Proliferation, Apoptosis, Migration, Cell Cycle)

The mechanism of anticancer action for benzothiazole derivatives often involves the modulation of key cellular processes that are dysregulated in cancer. While specific studies detailing the effects of this compound on cancer cell proliferation, apoptosis, migration, and cell cycle are not extensively available, research on related compounds provides some insights. For example, certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells. The broader research on this class of compounds suggests that they can interfere with various signaling pathways involved in cancer progression. However, dedicated studies are necessary to determine the precise molecular mechanisms by which this compound may exert any anticancer effects.

Antioxidant and Nitric Oxide Scavenging Capabilities

Oxidative stress is implicated in the pathogenesis of various diseases, and compounds with antioxidant properties are of significant interest. This compound has been evaluated for its ability to scavenge nitric oxide (NO), a reactive nitrogen species. In one study, the compound demonstrated moderate NO scavenging activity. mdpi.comresearchgate.netresearchgate.net The results of the nitric oxide scavenging assay for this compound and its derivatives are summarized in the table below.

CompoundNitric Oxide Scavenging Activity (%) at 50 µg/mLIC50 (µg/mL)
6-p-tolylbenzo[d]thiazol-2-amine 67 ± 0.00938.19
6-(4-chlorophenyl)benzo[d]thiazol-2-amine 34 ± 0.00575
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine 67 ± 0.00268.3
6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amine 23 ± 0.00983.75
This compound 22 ± 0.00196.66
2-amino-6-bromobenzothiazole (B93375) 48 ± 0.000757.8
N-(6-bromobenzo[d]thiazol-2-yl)acetamide 54 ± 0.00246.5
Ascorbic acid (Standard) 70.50 ± 0.91-

The data indicates that while some derivatives show potent NO scavenging, this compound itself possesses a more moderate activity. mdpi.com Further studies employing other antioxidant assays, such as the DPPH and ABTS radical scavenging assays, would provide a more comprehensive understanding of the antioxidant profile of this compound. mdpi.com

Other Biological Activities

Muscle Relaxant Properties

The structural framework of benzothiazole has been a subject of interest for its potential muscle relaxant properties. While direct studies on this compound are limited, research on related heterocyclic compounds provides insight into this potential. For instance, derivatives of dihydropyridazinone containing a phenyl group have been synthesized and evaluated for their muscle relaxant activities.

In a study on new 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, several compounds demonstrated notable muscle relaxant effects, which were compared against the standard drug diazepam. researchgate.net The activity was assessed by measuring the percentage decrease in motor coordination using a rotarod test in mice. The results for the most active compounds are presented below.

CompoundPercentage Decrease in Motor Coordination (%)
5d 82.75
5e 85.44
Diazepam (Standard) Not specified in abstract

Data sourced from a study on dihydropyridazinone derivatives, indicating the potential of related heterocyclic structures. researchgate.net

These findings suggest that the inclusion of a phenyl group in heterocyclic structures can contribute to significant muscle relaxant properties. researchgate.net

Neuroprotective Potential

The benzothiazole scaffold is a key feature in compounds with demonstrated neuroprotective effects. mdpi.com A notable example is Riluzole, chemically known as 6-(trifluoromethoxy)benzo[d]thiazol-2-amine, which is utilized for its neuroprotective action in treating amyotrophic lateral sclerosis. mdpi.com

Research into derivatives of 6-substituted benzo[d]thiazol-2-amine has further substantiated this potential. A study on 6-nitrobenzo[d]thiazol-2-amine (N3) investigated its neuroprotective effects in a zebrafish model of epilepsy. The findings indicated that N3 could mitigate neurodegenerative markers, including a reduction in amyloid plaques and calcium deposition. nih.gov The compound also demonstrated an ability to enhance the levels of the inhibitory neurotransmitter GABA. nih.gov

Furthermore, another class of derivatives, 6-hydroxybenzothiazol-2-carboxamides, has been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov One of the most potent compounds in this series, a cyclohexylamide derivative, exhibited significant inhibitory activity. nih.gov These compounds were also found to provide neuroprotection against toxicities induced by α-synuclein and tau protein aggregation, key pathological features of these diseases. nih.gov

Derivative ClassTarget/ModelKey Neuroprotective FindingsReference
6-nitrobenzo[d]thiazol-2-amine (N3) Zebrafish epilepsy modelReduced neurodegenerative markers, increased GABA levels. nih.gov
6-hydroxybenzothiazol-2-carboxamides In vitro (MAO-B, SH-SY5Y cells)Potent and selective MAO-B inhibition, protection against α-syn and tau toxicity. nih.gov
Riluzole Clinical useNeuroprotective action in amyotrophic lateral sclerosis. mdpi.com

The collective evidence points towards the 6-substituted benzo[d]thiazol-2-amine core as a promising scaffold for the development of novel neuroprotective agents.

Anti-diabetic Activity

The benzothiazole nucleus is a well-established pharmacophore in the design of anti-diabetic agents. jocpr.com Several studies have highlighted the potential of 6-substituted benzo[d]thiazol-2-amine derivatives in managing hyperglycemia.

One area of investigation has been their role as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid hormones that can influence blood sugar levels. researchgate.net A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were synthesized and showed a significant ability to lower plasma glucose levels in a rat model of non-insulin-dependent diabetes mellitus. researchgate.netnih.gov

Another mechanism through which benzothiazole derivatives exert their anti-diabetic effects is by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. mdpi.com In silico and in vivo studies of 2-aminobenzothiazole (B30445) derivatives linked to guanidines showed that these compounds could effectively reduce blood glucose levels and improve the lipid profile in a type 2 diabetes rat model. mdpi.com

Additionally, some benzothiazole derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme that breaks down carbohydrates into simple sugars. jocpr.com In a study of new benzothiazole derivatives, several compounds, including those with substitutions at the 6th position, demonstrated moderate α-amylase inhibition activity. jocpr.com

Derivative SeriesProposed Mechanism of ActionKey Anti-diabetic FindingsReference
N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamides 11β-HSD1 inhibitionSignificant lowering of plasma glucose levels in a diabetic rat model. researchgate.netnih.gov
2-aminobenzothiazole-guanidine hybrids PPARγ agonismReduction of blood glucose and improvement of lipid profile in a diabetic rat model. mdpi.com
New 2,6-disubstituted benzothiazoles α-amylase inhibitionModerate in vitro α-amylase inhibition activity. jocpr.com

These diverse mechanisms underscore the significant potential of the this compound scaffold and its derivatives in the development of new anti-diabetic therapies.

Structure Activity Relationship Sar and Mechanistic Elucidation of Benzothiazole Derivatives

Positional and Substituent Effects on Biological Activity

The benzothiazole (B30560) scaffold possesses several active sites, primarily at positions 2, 4, 5, 6, and 7, where the introduction of different functional groups can lead to a wide array of derivatives with diverse biological activities. pharmacyjournal.in

The 6-position of the benzothiazole ring is a critical site for substitution, significantly influencing the biological profile of the resulting compounds. The introduction of a phenyl group at this position, as seen in 6-Phenylbenzo[d]thiazol-2-amine, has been shown to confer potent biological activities.

Research has demonstrated that this compound is a potent inhibitor of the urease enzyme, with an IC50 value of 26.35 µg/mL. researchgate.netnih.govresearchgate.net This activity is notable when compared to other derivatives. For instance, studies on a series of 2-amino-6-arylbenzothiazoles revealed that compounds with electron-donating groups, such as the p-tolyl and 4-methoxyphenyl (B3050149) groups at the 6-position, also exhibit significant urease inhibition. nih.gov Specifically, 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine showed a urease inhibition of 86.24 ± 0.001 percent at a concentration of 50 μg/mL. nih.gov

Inhibition of Urease by 6-Substituted Benzothiazole Derivatives
CompoundSubstituent at 6-PositionUrease Inhibition IC50 (µg/mL)Reference
This compoundPhenyl26.35 nih.gov
6-p-tolylbenzo[d]thiazol-2-aminep-tolyl27.27 nih.gov
6-(4-methoxyphenyl)benzo[d]thiazol-2-amine4-methoxyphenyl28.57 nih.gov
2-amino-6-bromobenzothiazole (B93375)Bromo28.4 nih.gov

The 2-amino group is a key pharmacophore that significantly contributes to the biological activity of the benzothiazole scaffold. pharmacyjournal.innih.gov This moiety is a common feature in many biologically active benzothiazole derivatives and serves as a versatile handle for chemical modifications to generate novel compounds with enhanced or altered activities. acs.org

Modification of the 2-amino group, for instance by converting it into an amide, has been a successful strategy in developing new antibacterial agents. rsc.org A series of benzothiazole derivatives bearing an amide moiety demonstrated that the nature of the aryl group substitution influences the mode of action, which can range from membrane perturbation to intracellular DNA binding. rsc.org Another important class of modifications includes the formation of 2-(thio)ureabenzothiazoles, which have shown a broad spectrum of biological activities. nih.gov Frentizole, a urea (B33335) derivative of 2-aminobenzothiazole (B30445), has been used in the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov

The synthesis and biological evaluation of various 2-aminobenzothiazole derivatives continue to be an active area of research, highlighting the importance of this structural feature. nih.govacs.org

The electronic properties of substituents on the benzothiazole ring, whether they are electron-donating (EDG) or electron-withdrawing (EWG), have a profound effect on the biological and physicochemical properties of the molecule. acs.orgnih.gov

In the context of urease inhibition, benzothiazole derivatives containing electron-donating functional groups have generally shown good activity. nih.gov For example, compounds with methoxy (B1213986) or tolyl groups at the 6-position are potent inhibitors. nih.gov Similarly, for antifungal activity, the presence of electron-donating groups in conjunction with halogens has been found to be beneficial. ijper.org

Conversely, the introduction of electron-withdrawing groups can also lead to valuable biological properties. For instance, EWGs on the benzothiazole moiety have been found to be valuable for anticonvulsant activity. ijper.org However, in some cases, electron-attracting substituents have been reported to reduce antifungal activity. nih.gov

The influence of these electronic effects extends to the photophysical properties of benzothiazole derivatives. The introduction of electron-donating groups such as methoxy or ethoxy can significantly increase the fluorescence quantum yield, while electron-withdrawing groups tend to lower it. nih.gov This principle is utilized in the design of fluorescent probes and dyes. acs.org The strategic placement of electron-donating and electron-withdrawing groups is a key strategy in tuning the properties of benzothiazole-based materials for various applications. rsc.org

Molecular Mechanisms Underlying Biological Effects

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various biological targets, including enzymes and receptors, and to modulate key signaling pathways.

The interaction of benzothiazole derivatives with the active sites of enzymes is a primary mechanism for their biological effects. Molecular docking studies have provided insights into these binding modes. For instance, the potent urease inhibition by this compound and related derivatives is attributed to their ability to bind to the enzyme's active site, thereby inhibiting its catalytic activity. researchgate.netnih.gov In silico studies suggest that hydrogen bonding interactions between the compound and the enzyme are crucial for this inhibition. researchgate.net

Beyond urease, benzothiazole derivatives have been shown to target other enzymes. Some derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2), and molecular docking has revealed excellent binding interactions with the enzyme's receptors. nih.gov In the realm of anticancer research, novel 2-aminobenzothiazole compounds have been designed to interact with the adenosine (B11128) triphosphate (ATP) binding domain of the PI3Kγ enzyme. acs.org Furthermore, some antibacterial benzothiazole derivatives are believed to exert their effect by binding to DNA, indicating an intracellular mode of action. rsc.org

Enzymes and Receptors Targeted by Benzothiazole Derivatives
Enzyme/ReceptorBenzothiazole Derivative ExampleBiological ActivityBinding InsightReference
UreaseThis compoundUrease InhibitionBinds to the active site, with H-bonding being important. researchgate.netnih.govresearchgate.net
Cyclooxygenase-2 (COX-2)Substituted BenzothiazolesAnti-inflammatoryExcellent binding interaction with receptors. nih.gov
PI3Kγ2-Aminobenzothiazole derivativesAnticancerDocking in the ATP binding domain. acs.org
DNABenzothiazole amidesAntibacterialIntracellular binding to DNA. rsc.org

Benzothiazole derivatives can modulate various signaling pathways, leading to their observed pharmacological effects.

COX Inhibition: The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are due to their inhibition of the cyclooxygenase (COX) enzymes, which are key in prostaglandin (B15479496) synthesis. ijpsonline.com Certain benzothiazole derivatives have been identified as inhibitors of COX-2. pharmacyjournal.innih.gov By selectively inhibiting COX-2, which is typically induced during inflammation, over the constitutively expressed COX-1, these compounds can exert anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. ijpsonline.com

Glutamate (B1630785) Neurotransmission: The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a crucial role in processes like memory, cognition, and mood regulation. frontiersin.org Dysregulation of glutamate neurotransmission is implicated in various neurological disorders. The benzothiazole derivative Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS), is a modulator of glutamate neurotransmission. nih.gov Its neuroprotective effects are attributed to mechanisms that include the inhibition of glutamate release and the non-competitive inhibition of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. nih.gov This modulation of the glutamatergic system highlights another important mechanistic pathway for the therapeutic action of benzothiazole compounds.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 6-Phenylbenzo[d]thiazol-2-amine, and a protein target at the atomic level.

Urease: Research has identified this compound as a potent inhibitor of the urease enzyme. chula.ac.thbenthamdirect.com A study involving the synthesis of various 2-amino-6-arylbenzothiazoles via Suzuki cross-coupling reactions highlighted this compound as the most active compound against urease, exhibiting significant inhibitory potential. chula.ac.thbenthamdirect.com Molecular docking studies on related benzothiazole (B30560) derivatives against urease have confirmed key binding interactions that contribute to this inhibition. nih.gov These studies often reveal that the benzothiazole scaffold can form hydrogen bonds and hydrophobic interactions within the enzyme's active site, crucial for stabilizing the ligand-protein complex. nih.govresearchgate.net The inhibitory activity of this compound is quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Urease Inhibition Data for this compound
CompoundTarget EnzymeIC₅₀ Value (µg/mL)Reference
This compoundUrease26.35 chula.ac.thbenthamdirect.com

Cyclooxygenase (COX) Enzymes: While specific docking studies on this compound against COX enzymes are not extensively detailed in the available literature, research on related benzo[d]thiazol-2-amine derivatives shows their potential as COX inhibitors. nih.gov Docking simulations for these related compounds have been performed against both COX-1 and COX-2 isoforms to predict their binding affinities and selectivity. nih.govacs.org These studies typically show that the core benzothiazole structure can fit within the cyclooxygenase active site, with substituents playing a key role in forming specific interactions, such as hydrogen bonds with critical amino acid residues like those in the secondary pocket of COX-2. acs.org

Bacterial Proteins: The benzothiazole scaffold is present in compounds evaluated for activity against various bacterial strains. mdpi.com Molecular docking of benzothiazole derivatives against bacterial protein targets, such as DNA gyrase or other essential enzymes, helps to elucidate their mechanism of action. These studies indicate that the planar benzothiazole ring can intercalate with DNA or bind to active sites of bacterial enzymes, leading to antibacterial effects.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of a molecule, providing a detailed understanding of its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful method used to calculate the optimized geometry and electronic structure of molecules. For aminophenyl benzothiazoles, DFT calculations have been used to determine the most stable conformations. acs.org Studies on similar structures have shown that the presence of an intramolecular hydrogen bond between the amine proton and the thiazole (B1198619) nitrogen forces the molecule into a near-planar conformation. acs.org This planarity can be a crucial factor for its biological activity, particularly in interactions with planar binding sites in proteins or DNA. acs.org DFT also provides insights into the distribution of electron density, identifying electron-rich and electron-poor regions of the molecule, which are key to understanding its reactivity and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijpsr.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. scispace.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can participate more readily in chemical reactions. scispace.com For derivatives of 3-phenylbenzo[d]thiazole-2(3H)-imine, a compound structurally related to this compound, DFT studies have been conducted to analyze the HOMO-LUMO gap, revealing how different substituents and solvents affect the charge-transfer possibilities within the molecule. nih.gov This analysis is fundamental to predicting the molecule's reactivity and potential interactions with biological targets. ijpsr.comallsubjectjournal.com

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis
ParameterSignificanceReference
HOMO EnergyIndicates electron-donating ability ijpsr.com
LUMO EnergyIndicates electron-accepting ability ijpsr.com
HOMO-LUMO GapCorrelates with chemical reactivity and kinetic stability nih.govscispace.com

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. This method has been successfully applied to aminophenyl benzothiazoles to predict ¹H and ¹³C NMR chemical shifts. acs.org The calculated theoretical shifts are then compared with experimental data to confirm the molecular structure. This computational verification is particularly useful for complex molecules where spectral interpretation can be challenging. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics method used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as molecular descriptors. chula.ac.th Although specific QSAR models for this compound are not prominently featured, numerous QSAR studies have been performed on various classes of benzothiazole derivatives to understand the structural requirements for their biological activities. benthamdirect.commdpi.com

These studies utilize techniques like Multiple Linear Regression (MLR) and Group-based QSAR (G-QSAR) to build predictive models. chula.ac.th For instance, a G-QSAR study on benzothiazole derivatives for anticancer activity identified that hydrophobic groups at one position and the chain count at another were crucial for activity. chula.ac.th Another QSAR study on benzothiazole derivatives as p56lck inhibitors found that subdivided surface area and partial charges were major contributing descriptors. benthamdirect.com These models are validated using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). benthamdirect.com Such QSAR models provide valuable guidance for designing new, more potent benzothiazole derivatives by predicting their activity before synthesis.

Table 3: Statistical Parameters from Representative QSAR Studies on Benzothiazole Derivatives
QSAR Study FocusStatistical ParameterReported ValueReference
Anthelmintic Activity0.8004
0.6597
MethodMLR
p56lck Inhibition0.983 benthamdirect.com
0.723
pred_r²0.765

In Silico ADME Prediction Methodologies

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the computational assessment of potential drug candidates. For derivatives of this compound, various in silico models and software are employed to forecast their pharmacokinetic behavior. These methodologies are crucial for identifying potential liabilities that could lead to clinical trial failures.

Detailed research findings from computational studies on related benzothiazole derivatives provide insights into the likely ADME profile of this compound. For instance, studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share the core benzothiazole structure, have utilized computational tools to predict their drug-likeness and ADME properties. mdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are often conducted to validate the oral bioavailability of newly synthesized compounds. nih.gov

A common approach involves the use of established platforms like SwissADME, which calculates a range of physicochemical and pharmacokinetic parameters. These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net For a series of designed 2-amino thiazole derivatives, for example, in silico prediction of ADME properties revealed that most compounds did not violate Lipinski's rule of five by more than one criterion, suggesting good oral bioavailability. researchgate.net

The following table illustrates the types of ADME parameters that are typically predicted for compounds in the benzothiazole class, based on computational studies of related molecules.

ADME Property Predicted Outcome for Benzothiazole Derivatives Significance
Gastrointestinal (GI) Absorption HighIndicates good absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation Low to ModerateSuggests the compound may or may not readily enter the central nervous system.
CYP450 Inhibition VariesPredicts the potential for drug-drug interactions.
Plasma Protein Binding HighCan affect the free concentration of the drug available to exert its effect. mdpi.com
Solubility Moderate to PoorInfluences absorption and formulation development. mdpi.com

This table is illustrative and based on general findings for benzothiazole and related heterocyclic compounds. Specific values for this compound would require a dedicated computational study.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For the this compound scaffold, virtual screening can be employed to explore a vast chemical space and identify derivatives with enhanced biological activity.

One of the primary applications of virtual screening for this class of compounds is in the identification of potent enzyme inhibitors. For example, molecular docking studies, a key component of virtual screening, have been performed on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives to understand their binding to the urease enzyme. mdpi.comresearchgate.net These studies revealed that the acetamide (B32628) derivatives bind to the non-metallic active site of the enzyme, and that hydrogen bonding is crucial for their inhibitory activity. mdpi.comresearchgate.net

Lead optimization is the process of taking a promising lead compound identified through screening and modifying its chemical structure to improve its properties, such as potency, selectivity, and ADME characteristics. Computational methods are integral to this process. For benzothiazole derivatives, lead optimization strategies may involve:

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the chemical structure of the derivatives and their biological activity. For instance, in the case of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, it was found that the presence of an electron-withdrawing group on the phenyl ring could influence the reaction yield and potentially the biological activity. mdpi.com

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to a target protein. For benzo[d]thiazol-2-amine derivatives, docking studies have been used to evaluate their binding affinity to targets like the Human Epidermal growth factor receptor (HER) enzyme, with some derivatives showing high binding affinities. nih.gov

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. A pharmacophore model for this compound derivatives could guide the design of new analogs with improved target interactions.

The table below summarizes the key computational strategies used in the virtual screening and lead optimization of compounds related to this compound.

Strategy Application to Benzothiazole Derivatives Example Finding
Molecular Docking Predicting binding modes and affinities to target enzymes.N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide showed strong binding to the urease enzyme. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Understanding how chemical modifications affect biological activity.The presence of hydrogen bonding is important for the inhibition of the target enzyme. mdpi.comresearchgate.net
Pharmacophore Modeling Guiding the design of new derivatives with improved activity.Can be used to identify key features for binding to anticancer targets.
ADME Prediction Ensuring new derivatives have favorable drug-like properties.In silico studies can predict oral bioavailability and potential toxicity. nih.gov

Through the iterative application of these computational strategies, researchers can rationally design and prioritize novel this compound derivatives with a higher probability of success in the subsequent stages of drug development.

Analytical and Characterization Methodologies for 6 Phenylbenzo D Thiazol 2 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental in delineating the molecular architecture of 6-Phenylbenzo[d]thiazol-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are instrumental for its structural confirmation.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzothiazole (B30560) and phenyl rings typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons of the amino group (-NH₂) usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbon atom of the C=N bond in the thiazole (B1198619) ring is characteristically deshielded and appears at a lower field. The chemical shifts of the aromatic carbons provide further confirmation of the fused ring structure.

While specific spectral data for this compound is not widely published in readily accessible literature, data from closely related compounds, such as N-phenylbenzo[d]thiazol-2-amine and 6-methyl-N-phenylbenzo[d]thiazol-2-amine, can provide expected ranges for chemical shifts. For instance, in N-phenylbenzo[d]thiazol-2-amine, aromatic protons are observed in the range of δ 7.14-7.65 ppm, and the aromatic carbons appear between δ 119.26 and 164.97 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~7.0 - 8.0 Multiplets Aromatic Protons

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~110 - 140 Aromatic Carbons

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds.

Key characteristic peaks include the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the region of 3400-3250 cm⁻¹ rsc.org. The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range rsc.org. The spectrum will also display characteristic absorptions for the C=N stretching of the thiazole ring and the C=C stretching vibrations of the aromatic rings, generally in the 1650-1450 cm⁻¹ region. The C-S stretching vibration is typically weaker and found at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration
3400-3250 N-H Stretch (primary amine)
3100-3000 Aromatic C-H Stretch
1650-1580 N-H Bend (primary amine)
1620-1450 Aromatic C=C and C=N Stretch

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of aromatic amines often involves the loss of small neutral molecules or radicals. The presence of a nitrogen atom influences the fragmentation, and according to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Aliphatic amines typically undergo α-cleavage, breaking the C-C bond adjacent to the nitrogen atom.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of compounds in a mixture. It is widely used to assess the purity of synthesized compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The purity of related 6-substituted benzo[d]thiazol-2-amine derivatives has been successfully analyzed using HPLC. The development of an HPLC-UV method for aminothiazole derivatives often involves parameters such as specificity, accuracy, precision, and linearity range.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for confirming the identity of separated components. LC-MS has been utilized for the determination of benzothiazoles in various samples. For this compound, LC-MS can be used to confirm the molecular weight of the compound corresponding to its HPLC peak, providing a high degree of confidence in its identification and purity assessment.

Future Directions and Emerging Research Avenues

Development of Novel Benzothiazole (B30560) Scaffolds for Enhanced Bioactivity

The benzothiazole core is a versatile foundation for developing new therapeutic agents. scilit.comresearchgate.net Research has consistently shown that substitutions on the benzothiazole ring, particularly at the C-2 and C-6 positions, significantly influence its pharmacological activity. benthamscience.com Future research will concentrate on the rational design and synthesis of new analogs of 6-Phenylbenzo[d]thiazol-2-amine. The objective is to create a new generation of benzothiazole derivatives with superior potency and selectivity for various biological targets. snu.edu.inresearchgate.net

Strategies will involve:

Bioisosteric Replacement: Replacing certain parts of the molecule with other chemical groups that have similar physical or chemical properties. This can lead to compounds with improved efficacy and pharmacokinetic properties.

Hybrid Molecules: Combining the benzothiazole scaffold with other known pharmacophores to create hybrid molecules. This approach can result in compounds with dual or multiple modes of action, potentially leading to more effective treatments. researchgate.net

The development of these novel scaffolds is a critical step toward discovering next-generation drugs for a range of diseases, including cancer, fungal infections, and neurodegenerative disorders. researchgate.netresearchgate.netnih.gov

Integration of Advanced Synthetic Methods for Sustainable Production

Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions, toxic chemicals, and the generation of significant waste, making them environmentally unsustainable. nih.goveurekaselect.com A key future direction is the adoption of green chemistry principles for the production of this compound and other derivatives.

Emerging sustainable synthetic methodologies include:

Electrochemical Synthesis: This method uses electricity to drive chemical reactions, often in aqueous media at room temperature. It represents a clean, efficient, and catalyst-free alternative for producing benzothiazole derivatives with high yields. benthamdirect.comresearchgate.net Recent studies have demonstrated the successful synthesis of 2-substituted benzothiazoles from bis(2-aminophenyl)disulfides and aromatic aldehydes using this eco-friendly approach. benthamdirect.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the goals of sustainable chemistry. nih.gov

Catalysis with Earth-Abundant Metals: Replacing rare and expensive metal catalysts with more sustainable alternatives is a major focus. nih.gov

Use of Greener Solvents: Shifting from hazardous organic solvents to water or other environmentally benign solvent systems is a crucial aspect of sustainable synthesis. nih.gov

These advanced methods not only address the environmental impact of chemical manufacturing but also offer more efficient and cost-effective pathways to produce these valuable compounds. eurekaselect.comscilit.com

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex multifactorial diseases like cancer and Alzheimer's disease often require treatments that can modulate multiple biological targets simultaneously. nih.gov The traditional "one-target, one-molecule" approach is often insufficient for these conditions. nih.gov Polypharmacology, the design of single chemical entities that act on multiple targets, is emerging as a powerful therapeutic strategy. scilit.com

Benzothiazole derivatives are well-suited for development as multi-target-directed ligands (MTDLs) due to their ability to interact with a diverse range of biological targets. researchgate.netnih.gov Future research will focus on:

Designing MTDLs: Systematically designing benzothiazole derivatives, including analogs of this compound, to simultaneously inhibit multiple key enzymes or receptors involved in a specific disease pathway. For instance, researchers have already developed benzothiazole derivatives that act as inhibitors for targets relevant to Alzheimer's disease, such as cholinesterases and monoamine oxidase B. nih.gov

Target Prediction: Employing computational tools to predict the potential targets of existing and novel benzothiazole compounds. This can help identify new therapeutic applications and guide the design of molecules with a desired multi-target profile. mdpi.com

Synergistic Combinations: Investigating the use of benzothiazole derivatives in combination with other drugs to achieve synergistic therapeutic effects, which can improve efficacy and reduce the likelihood of drug resistance. mdpi.com

This multi-targeting approach holds the potential to deliver more effective and robust treatments for complex human diseases. nih.gov

Application of Artificial Intelligence and Machine Learning in Benzothiazole Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize drug discovery and development. mdpi.commdpi.com These technologies can analyze vast and complex datasets with a speed and accuracy that surpasses traditional methods, significantly accelerating the entire process from initial discovery to preclinical evaluation. premierscience.comnih.gov

In the context of benzothiazole research, AI and ML can be applied to:

Accelerate Hit Identification: Utilize AI-powered virtual screening to rapidly analyze massive chemical libraries and identify novel benzothiazole-based compounds with a high probability of being active against a specific biological target. nih.gov

Optimize Lead Compounds: Employ ML algorithms to predict the physicochemical properties, biological activity, and potential toxicity of new benzothiazole derivatives. mdpi.com This predictive modeling helps chemists prioritize which compounds to synthesize and test, saving time and resources. astrazeneca.com

De Novo Drug Design: Use generative AI models to design entirely new benzothiazole scaffolds that are tailored to fit the binding site of a target protein with high affinity and selectivity. mdpi.com

Drug Repurposing: Apply AI to analyze biological and clinical data to identify new therapeutic uses for existing benzothiazole compounds, including this compound. nih.gov

By integrating AI and ML, researchers can navigate the vast chemical space of benzothiazole derivatives more efficiently, leading to the faster discovery of safer and more effective medicines. premierscience.comastrazeneca.com

Q & A

Q. What are the optimized synthetic routes for 6-phenylbenzo[d]thiazol-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization of thiourea with α-bromoacetophenones in refluxing ethanol, achieving yields of ~70–80% . Alternative methods include electrosynthesis using sodium bromide as a mediator, which offers greener conditions but slightly lower yields (68–77%) . For substituted derivatives, hydrazine reflux in ethylene glycol with substituted benzo[d]thiazol-2-amine precursors yields hydrazinyl intermediates (78–81%) . Key factors include solvent polarity (ethanol vs. ethylene glycol), temperature control (reflux at 80–150°C), and catalyst selection (e.g., PCl₅ for activating carboxylic acids in related thiazoles) .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use a combination of:
  • HRMS (ESI-TOF) : To verify molecular weight (e.g., calculated [M+H]⁺ 227.0637 vs. observed 227.0628) .
  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.2–7.6 ppm for benzothiazole protons) and substituent effects .
  • IR spectroscopy : Confirm NH₂ stretches (~2927 cm⁻¹) and C=S/C-N vibrations (1246–1273 cm⁻¹) .
  • Melting point analysis : Compare observed values (e.g., 156–158°C) with literature standards .

Q. What structural features of this compound influence its biological activity?

  • Methodological Answer :
  • Phenyl substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial activity by increasing electrophilicity .
  • Thiazole ring modifications : Substitution at the 6-position (e.g., methoxy, bromo) improves binding to bacterial enzymes (IC₅₀ values <10 μM) .
  • Hydrazine derivatives : Hydrazinyl analogs show improved solubility and DNA intercalation in anticancer studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields and purity across different methods?

  • Methodological Answer :
  • Electrosynthesis vs. traditional methods : Electrosynthesis (e.g., NaBr-mediated C–H thiolation) achieves 68–77% yields with high purity but requires specialized equipment . Traditional reflux methods yield 70–80% but may require harsher conditions (e.g., bromine/glacial acetic acid) .
  • Optimization strategies : Use design of experiments (DoE) to test variables (temperature, solvent ratios) and validate purity via HPLC .

Q. What experimental strategies are effective for designing multi-target agents (e.g., antimicrobial and anticancer) based on this compound?

  • Methodological Answer :
  • Hybridization : Combine with triazole or pyrazine moieties to enhance DNA intercalation (e.g., IC₅₀ = 1.5–8.6 μM in KB cancer cells) .
  • Substituent tuning : Introduce trifluoromethoxy groups to improve blood-brain barrier penetration for neurodegenerative applications .
  • In silico docking : Screen derivatives against dual targets (e.g., pteridine reductase-1 for antiparasitic activity and β-secretase for Alzheimer’s) .

Q. How can in silico predictions of this compound derivatives be validated experimentally?

  • Methodological Answer :
  • Molecular docking : Compare predicted binding affinities (e.g., ΔG = −9.2 kcal/mol for ABAD inhibitors) with experimental Kₐₚₚ values (3.8 × 10⁶ M⁻¹) from fluorescence quenching assays .
  • SAR validation : Synthesize top-ranked analogs (e.g., 6-CF₃ derivatives) and test against target enzymes (e.g., 17β-HSD10 inhibition) .
  • Cytotoxicity correlation : Cross-reference computed logP values with experimental IC₅₀ in cell lines (e.g., Hep-G2 liver cancer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.